molecular formula C12H15N3O2S B14913206 Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate

Cat. No.: B14913206
M. Wt: 265.33 g/mol
InChI Key: YFZWEZYLUWPLEP-UHFFFAOYSA-N
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Description

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate is a synthetic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 5. The amino group at position 4 connects to a methyl ester-terminated propanoate side chain. Key structural attributes include:

  • Thienopyrimidine core: A bicyclic system combining thiophene and pyrimidine rings.
  • Substituents: 5,6-Dimethyl groups enhance hydrophobicity and steric bulk.
  • Side chain: A methyl ester (-COOCH₃) improves lipophilicity compared to carboxylic acids.

This compound’s design likely aims to optimize pharmacokinetic properties, such as membrane permeability, by balancing polar (amino, ester) and nonpolar (methyl) groups.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoate

InChI

InChI=1S/C12H15N3O2S/c1-7-8(2)18-12-10(7)11(14-6-15-12)13-5-4-9(16)17-3/h6H,4-5H2,1-3H3,(H,13,14,15)

InChI Key

YFZWEZYLUWPLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCCC(=O)OC)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves several steps. One common method starts with the preparation of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which is then reacted with appropriate reagents to introduce the amino and propanoate ester groups. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halogenated compounds. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. .

Scientific Research Applications

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent .

Comparison with Similar Compounds

Functional Group Variations

  • Amino vs. Thio/sulfanyl-linked analogs (CID 719976, CAS 442571-27-9) introduce sulfur atoms, which may alter electronic properties and metabolic stability .
  • Ester vs. Carboxylic Acid :
    • Methyl esters (target compound) are more lipophilic than carboxylic acids, favoring passive diffusion across biological membranes.
    • Carboxylic acids (e.g., CID 2209832-18-6) may exhibit higher solubility in aqueous environments but reduced bioavailability .

Substituent Effects

  • Methyl vs. Ethyl Groups: 5,6-Dimethyl substituents (target compound, CID 719976) provide moderate steric hindrance. 6-Ethyl substitution (AC1LDG9U) increases hydrophobicity and may enhance binding to hydrophobic protein pockets .

Stereochemical Considerations

The R-configuration in CID 2209832-18-6 highlights the role of chirality in biological activity, suggesting enantioselective interactions with targets like enzymes or receptors .

Biological Activity

Methyl 3-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews its biological activity based on various studies, highlighting key findings, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₈N₄S₂
  • Molecular Weight : 286.43 g/mol
  • CAS Number : 5423-98-3

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Tubulin Polymerization : Some thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and subsequent cell death .
  • DNA Damage Induction : Similar compounds have demonstrated the ability to induce double-strand DNA breaks, which can trigger apoptotic pathways in tumor cells .

Antitumor Activity

A significant body of research has focused on the antitumor activity of thieno[2,3-d]pyrimidine derivatives:

CompoundCell LineEC₅₀ (µM)Mechanism
Compound AT47D (breast cancer)0.008Apoptosis induction via tubulin inhibition
Compound BMDA-MB-231 (breast cancer)<1.0DNA damage induction
This compoundVarious tumor linesTBDTBD

Note: TBD = To Be Determined based on future studies.

Case Studies

  • Study on Apoptosis Induction : A study investigated the effects of a related thieno[2,3-d]pyrimidine on T47D human breast cancer cells. The compound induced apoptosis with an EC₅₀ value as low as 0.008 µM, demonstrating high potency in inducing cell death through tubulin polymerization inhibition .
  • In Vivo Efficacy : In vivo studies have shown that certain thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor effects without noticeable toxicity in animal models. The mechanism involved was linked to the selective uptake by tumor cells compared to normal cells .

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